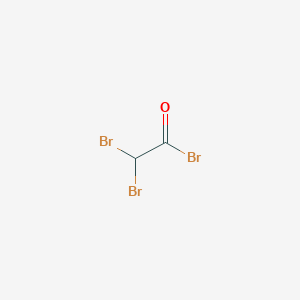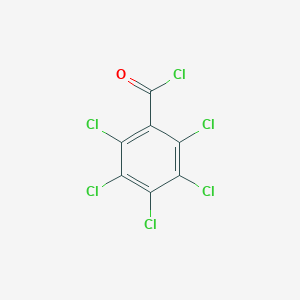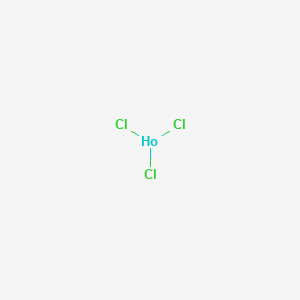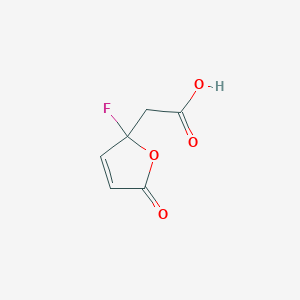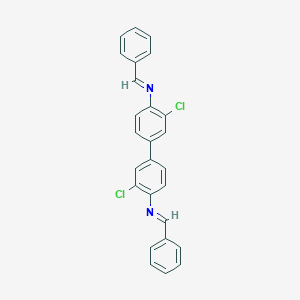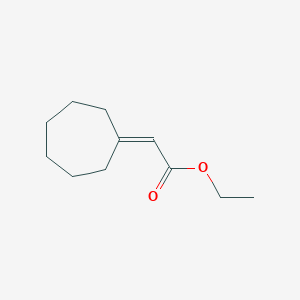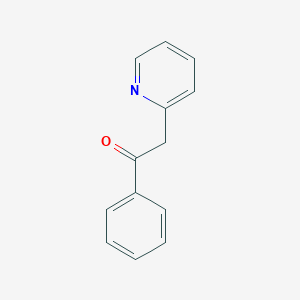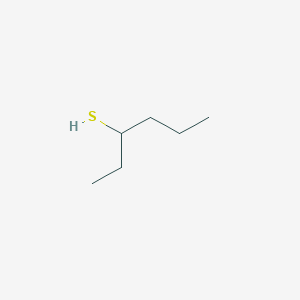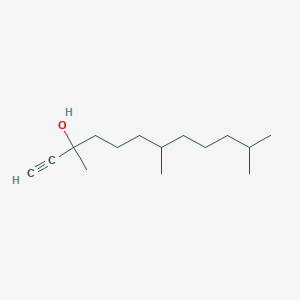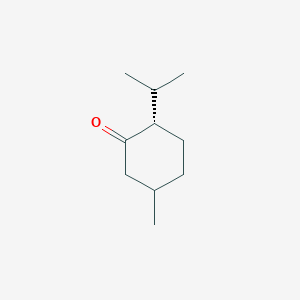![molecular formula C13H9N3NaO5 B157005 Sodium 5-[(4-nitrophenyl)azo]salicylate CAS No. 1718-34-9](/img/structure/B157005.png)
Sodium 5-[(4-nitrophenyl)azo]salicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-[(4-nitrophenyl)azo]salicylate is a useful research compound. Its molecular formula is C13H9N3NaO5 and its molecular weight is 310.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Alizarin Yellow R Sodium Salt, also known as Mordant Yellow 3R or Sodium 5-[(4-nitrophenyl)azo]salicylate, is primarily used as a pH indicator . Its primary target is the hydrogen ion concentration in a solution, which determines the solution’s acidity or alkalinity .
Mode of Action
The compound works by undergoing a color change in response to changes in the pH of the solution it is in . This color change is due to the presence of the azo group (-N=N-) within the compound, which can accept or donate protons depending on the pH of the environment .
Pharmacokinetics
Like other azo dyes, it is likely to be poorly absorbed in the gastrointestinal tract if ingested, and may undergo enterohepatic recirculation .
Result of Action
The primary result of the action of Alizarin Yellow R Sodium Salt is a visible color change that indicates the pH of the solution it is in . This can be used in a variety of scientific and industrial applications to monitor pH.
Action Environment
The efficacy and stability of Alizarin Yellow R Sodium Salt are influenced by environmental factors such as temperature and the presence of other ions in the solution . For example, it is most effective as a pH indicator in a temperature range of 25 °C [77 °F], 100 kPa . The presence of other ions may interfere with its color change, reducing its accuracy as a pH indicator .
Properties
CAS No. |
1718-34-9 |
|---|---|
Molecular Formula |
C13H9N3NaO5 |
Molecular Weight |
310.22 g/mol |
IUPAC Name |
sodium;2-carboxy-4-[(4-nitrophenyl)diazenyl]phenolate |
InChI |
InChI=1S/C13H9N3O5.Na/c17-12-6-3-9(7-11(12)13(18)19)15-14-8-1-4-10(5-2-8)16(20)21;/h1-7,17H,(H,18,19); |
InChI Key |
KNYIGMMYHOOXHM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)[O-])C(=O)O)[N+](=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)[N+](=O)[O-].[Na] |
Key on ui other cas no. |
1718-34-9 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Mordant Yellow 3R enable DNA detection in agarose gels?
A1: Mordant Yellow 3R acts as a counterion dye in conjunction with berberine for DNA visualization in agarose gel electrophoresis []. While berberine binds to DNA and fluoresces under UV light, it also exhibits background fluorescence. Mordant Yellow 3R effectively quenches this unwanted background fluorescence, enhancing the signal-to-noise ratio and enabling clearer visualization of DNA bands. This method is particularly advantageous for detecting small amounts of DNA, as demonstrated by its ability to detect as little as 10 ng of a specific cDNA sequence [].
Q2: Beyond its use in DNA staining, are there other applications for Mordant Yellow 3R?
A2: Yes, Mordant Yellow 3R, or Sodium 5-[(4-nitrophenyl)azo]salicylate, can be utilized as a precursor for synthesizing nitrogen-doped nanoporous carbons []. These materials have shown promise in energy storage applications, particularly supercapacitors. The process involves complexing Mordant Yellow 3R with metal ions, followed by carbonization. This method yields nanoporous carbons with high surface areas, desirable for efficient ion transport and charge storage in supercapacitors [].
Q3: Are there analytical methods for determining the concentration of Mordant Yellow 3R in different matrices?
A3: Yes, spectrophotometric methods have been developed for the quantification of compounds that form complexes with Mordant Yellow 3R, also known as Alizarin Yellow R Sodium salt []. This method relies on the formation of a colored complex between the analyte and Mordant Yellow 3R, which can be measured based on its absorbance at a specific wavelength. This approach allows for accurate and sensitive determination of the target compound in pharmaceutical formulations and other matrices [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


